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While the invertebrate neuropeptide Fulicin does not have any direct structural homologs in

vertebrate systems, a fascinating parallel exists in the world of D-amino acid-containing

peptides (DAACPs). Functional analogs, such as the tachykinin family of neuropeptides, offer

insights into convergent evolution for the modulation of muscle activity. This guide provides a

comparative analysis of Fulicin and potential vertebrate counterparts, supported by

experimental data and methodologies.

Fulicin, a pentapeptide with the sequence Phe-D-Asn-Glu-Phe-Val-NH2, was first isolated from

the central ganglia of the African giant snail, Achatina fulica.[1] Its most striking feature is the

presence of a D-asparagine residue at the second position, a post-translational modification

that is critical for its high biological potency in potentiating muscle contractions in the snail.[2]

The substitution of this D-amino acid with its L-isoform dramatically reduces the peptide's

activity.[2]

The D-Amino Acid Enigma: A Shared Post-
Translational Modification
The occurrence of D-amino acids in peptides was once thought to be a rarity, primarily confined

to lower organisms. However, research has unveiled a number of DAACPs in vertebrates.

Intriguingly, a commonality emerges: in all known vertebrate DAACPs, the D-amino acid is

found at the second position of the peptide chain, the same as in Fulicin. This suggests a

potentially conserved enzymatic machinery for this specific post-translational modification

across distant phyla.
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Vertebrate DAACPs, however, are functionally distinct from Fulicin. Notable examples include:

Dermorphins and Deltorphins: These opioid peptides, first isolated from the skin of South

American frogs, are potent agonists of opioid receptors and possess strong analgesic

properties. Their functions are primarily related to pain modulation, a stark contrast to

Fulicin's role in muscle contraction.

Bombinin H: An antimicrobial peptide also found in frog skin.

Platypus Venom Peptides: A C-type natriuretic peptide and a defensin-like peptide in the

venom of the male platypus also contain a D-amino acid at the second position.

Functional Analogs: The Tachykinin Family
In the absence of a direct structural homolog, the vertebrate tachykinin family of neuropeptides,

which includes Substance P, Neurokinin A, and Neurokinin B, serves as a compelling functional

analog to Fulicin. Tachykinins are widely distributed in the central and peripheral nervous

systems of vertebrates and are potent stimulators of smooth muscle contraction.[3][4]

Comparative Analysis: Fulicin vs. Tachykinins
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Feature Fulicin
Tachykinins (e.g.,
Substance P)

Origin Invertebrate (Snail) Vertebrates

Structure Phe-D-Asn-Glu-Phe-Val-NH2

e.g., Substance P: Arg-Pro-

Lys-Pro-Gln-Gln-Phe-Phe-Gly-

Leu-Met-NH2

D-Amino Acid Present (D-Asn at position 2) Absent

Primary Function
Potentiation of muscle

contraction[1]

Smooth muscle contraction,

neurotransmission,

inflammation[5][6]

Receptor Family
Likely a G-protein coupled

receptor (GPCR)

Neurokinin receptors (NK1,

NK2, NK3) - a family of

GPCRs[5][7]

Signaling Pathway
Presumed to involve

intracellular calcium increase

Primarily Gq-coupled, leading

to activation of Phospholipase

C (PLC), generation of inositol

trisphosphate (IP3) and

diacylglycerol (DAG), and

subsequent increase in

intracellular calcium[6][7]

Signaling Pathways: A Convergent Mechanism
While the specific receptor and downstream signaling cascade for Fulicin have yet to be fully

elucidated, its potentiation of muscle contraction strongly suggests a mechanism involving an

increase in intracellular calcium, a common pathway for muscle activation.

The signaling pathway of tachykinins is well-characterized. Upon binding to their cognate

neurokinin (NK) receptors, which are G-protein coupled receptors (GPCRs), they primarily

activate the Gq alpha subunit.[6][7] This initiates a cascade involving the activation of

Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into

inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the
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endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This

surge in intracellular calcium is a key trigger for smooth muscle contraction.[7]
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Experimental Methodologies
Fulicin Activity Assay
The biological activity of Fulicin and its analogs is typically assessed using an isolated snail

penis retractor muscle preparation.

Protocol:

Tissue Preparation: The penis retractor muscle is dissected from the snail (Achatina fulica)

and mounted in an organ bath containing a physiological saline solution (e.g., snail Ringer's

solution) maintained at a constant temperature and aerated.

Tension Recording: One end of the muscle is fixed, and the other is connected to an

isometric force transducer to record muscle tension.

Drug Application: After a period of equilibration, Fulicin or its analogs are added to the organ

bath in a cumulative or non-cumulative manner.

Data Analysis: The potentiation of electrically-induced or spontaneous tetanic contractions is

measured. Dose-response curves are constructed to determine the EC50 (half-maximal

effective concentration) of the peptides.

Tachykinin-Induced Muscle Contraction Assay
The contractile effect of tachykinins is commonly studied using isolated segments of vertebrate

smooth muscle, such as the guinea pig ileum or rabbit corpus cavernosum.[8]

Protocol:

Tissue Preparation: A segment of the desired smooth muscle tissue is isolated and

suspended in an organ bath containing an appropriate physiological solution (e.g., Krebs-

Henseleit solution), maintained at 37°C and gassed with 95% O2 and 5% CO2.

Tension Recording: The tissue is connected to an isometric force transducer to record

changes in muscle tension.
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Agonist and Antagonist Application: After an equilibration period, tachykinin agonists (e.g.,

Substance P, Neurokinin A) are added to the bath in a cumulative concentration-response

manner. To characterize the receptor subtype involved, selective antagonists for NK1, NK2,

and NK3 receptors can be pre-incubated with the tissue before agonist addition.[8]

Data Analysis: The magnitude of the contractile response is measured and plotted against

the agonist concentration to generate dose-response curves and determine EC50 values.

The effect of antagonists is quantified by calculating the pA2 value, which represents the

negative logarithm of the molar concentration of an antagonist that produces a two-fold shift

in the agonist's dose-response curve.

Conclusion
In conclusion, Fulicin does not possess a direct structural homolog in vertebrate systems. The

presence of a D-amino acid at the second position is a notable shared feature with some

vertebrate peptides, suggesting a conserved evolutionary origin for the modifying enzyme.

However, the functional roles of these vertebrate DAACPs are distinct from that of Fulicin.

The vertebrate tachykinin family, particularly Substance P, serves as a valuable functional

analog for Fulicin. Both are neuropeptides that potently induce muscle contraction, likely

through a convergent signaling mechanism involving an increase in intracellular calcium. The

study of such analogous systems provides crucial insights into the diverse strategies that have

evolved across the animal kingdom to achieve similar physiological outcomes. Further research

into the Fulicin receptor and its signaling pathway will be instrumental in fully understanding

the parallels and divergences between these invertebrate and vertebrate neuropeptide

systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Fulicin, a novel neuropeptide containing a D-amino acid residue isolated from the ganglia
of Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC1573559/
https://www.benchchem.com/product/b1674177?utm_src=pdf-body
https://www.benchchem.com/product/b1674177?utm_src=pdf-body
https://www.benchchem.com/product/b1674177?utm_src=pdf-body
https://www.benchchem.com/product/b1674177?utm_src=pdf-body
https://www.benchchem.com/product/b1674177?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/1859408/
https://pubmed.ncbi.nlm.nih.gov/1859408/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Structure-activity relations of fulicin, a peptide containing a D-amino acid residue -
PubMed [pubmed.ncbi.nlm.nih.gov]

3. journals.physiology.org [journals.physiology.org]

4. Tachykinins and Their Receptors: Contributions to Physiological Control and the
Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]

5. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]

6. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

7. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY
[guidetopharmacology.org]

8. The mechanisms for tachykinin-induced contractions of the rabbit corpus cavernosum -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Absence of Direct Homologs in Vertebrates
Underscores Unique Invertebrate Neuropeptide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1674177#does-fulicin-have-homologs-
in-vertebrate-systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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